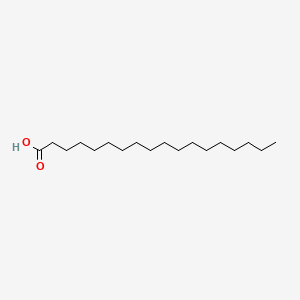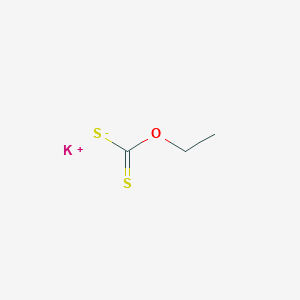
CID 3085
Descripción general
Descripción
CID 3085 is a useful research compound. Its molecular formula is C12H14N4O4S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Study of Protein Function and Signal Transductions:
- CID is extensively used to dissect various biological processes, particularly signal transductions. Recent advances have seen the development of orthogonal and reversible CID systems, allowing precise spatiotemporal control over protein function (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing:
- PROTAC-CID platforms have been engineered to facilitate inducible gene regulation and editing, including digitally inducible expression of DNA recombinases and editors. This system is also compact enough for in vivo applications, enhancing its versatility for biomedical research (Ma et al., 2023).
Protein-Protein Interactions and Localization:
- A novel approach using photocaged-photocleavable chemical dimerizer has been developed for the reversible control of protein localization in living cells, enhancing the study of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling with high precision (Aonbangkhen et al., 2018).
Elucidating Membrane and Protein Trafficking:
- New emerging approaches of CID have expanded the technique's scope beyond traditional applications to include elucidating membrane and protein trafficking, providing insights into the complex dynamics of cellular components (DeRose, Miyamoto, & Inoue, 2013).
Biophysical and Biochemical Characterizations:
- CID's relevance extends into mass spectrometry, particularly for characterizing ion trap tandem mass spectra from peptides. It is essential for understanding the fragmentation processes and improving peptide identification algorithms (Tabb et al., 2003).
Propiedades
IUPAC Name |
N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHREAKMXXNCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C(NC1=CC=CC=C1NC(=NC(=O)OC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N=C(NC1=CC=CC=C1NC(=NC(=O)OC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-2-quinolin-4-ylethenyl]phenol](/img/structure/B7775957.png)


![Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide](/img/structure/B7775981.png)




![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)

![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)

![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
